molecular formula C18H20Br2O4 B12091217 4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene

4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene

Cat. No.: B12091217
M. Wt: 460.2 g/mol
InChI Key: MBBHHOGFBDEQMC-UHFFFAOYSA-N
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Description

4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene is an organic compound characterized by the presence of two bromine atoms and multiple methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene typically involves the bromination of a precursor compound. One common method involves the reaction of 3,4-dimethoxybenzene with bromine in the presence of a catalyst to introduce the bromine atoms at the desired positions. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives .

Scientific Research Applications

4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of bromine atoms and methoxy groups influences its binding affinity and specificity .

Properties

Molecular Formula

C18H20Br2O4

Molecular Weight

460.2 g/mol

IUPAC Name

4-[1,2-dibromo-2-(3,4-dimethoxyphenyl)ethyl]-1,2-dimethoxybenzene

InChI

InChI=1S/C18H20Br2O4/c1-21-13-7-5-11(9-15(13)23-3)17(19)18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10,17-18H,1-4H3

InChI Key

MBBHHOGFBDEQMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(C2=CC(=C(C=C2)OC)OC)Br)Br)OC

Origin of Product

United States

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